

Oritinib Mesylate: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Oritinib mesylate (also known as SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations that confer resistance to previous generations of EGFR inhibitors, particularly the T790M mutation in non-small cell lung cancer (NSCLC).[1][2] While highly selective for mutant forms of EGFR, a comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting potential off-target effects and identifying opportunities for therapeutic expansion. This guide provides a comparative analysis of Oritinib mesylate's kinase selectivity profile, supported by available experimental data.

On-Target and Off-Target Kinase Inhibition Profile

Oritinib demonstrates potent and selective inhibition of various EGFR mutants while showing significantly less activity against wild-type (WT) EGFR.[1][2] Its primary mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.[2]

To investigate its broader kinase selectivity, Oritinib (SH-1028) was screened against a panel of 371 human kinases. The results indicated minimal off-target activity, with only a few additional kinases showing significant inhibition.[1]

Quantitative Comparison of Kinase Inhibition







The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Oritinib mesylate** against its primary EGFR targets and key off-target kinases identified in preclinical studies. For comparison, data for Osimertinib, another third-generation EGFR inhibitor, is included where available.[1]



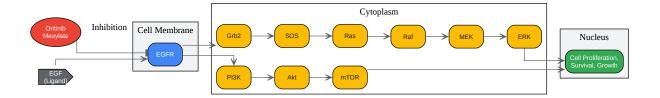
Kinase Target	Oritinib (SH-1028) IC50 (nM)	Osimertinib IC50 (nM)	Notes
Primary EGFR Targets			
EGFR WT	18	30	Higher selectivity for mutant over wild-type.
EGFR L858R	0.7	1	Potent inhibition of activating mutation.
EGFR d746-750	1.4	0.93	Potent inhibition of activating mutation.
EGFR L861Q	4	4	Potent inhibition of activating mutation.
EGFR L858R/T790M	0.1	0.1	High potency against the key resistance mutation.
EGFR d746– 750/T790M	0.89	0.9	High potency against the key resistance mutation.
Identified Off-Target Kinases			
ACK1	Moderate Potency (>60% inhibition @ 1μΜ)	Not Available	
ALK	Moderate Potency (>60% inhibition @ 1μΜ)	Not Available	
BLK	Moderate Potency (>60% inhibition @ 1μΜ)	Not Available	
ErbB2 (HER2)	Moderate Potency (>60% inhibition @	Not Available	



	1μΜ)	
ErbB4 (HER4)	Moderate Potency (>60% inhibition @ 1μΜ)	Not Available
MNK2	Moderate Potency (>60% inhibition @ 1μΜ)	Not Available
IGF1R	Weak Inhibition	Not Available
IR	Weak Inhibition	Not Available

Signaling Pathway and Experimental Workflow

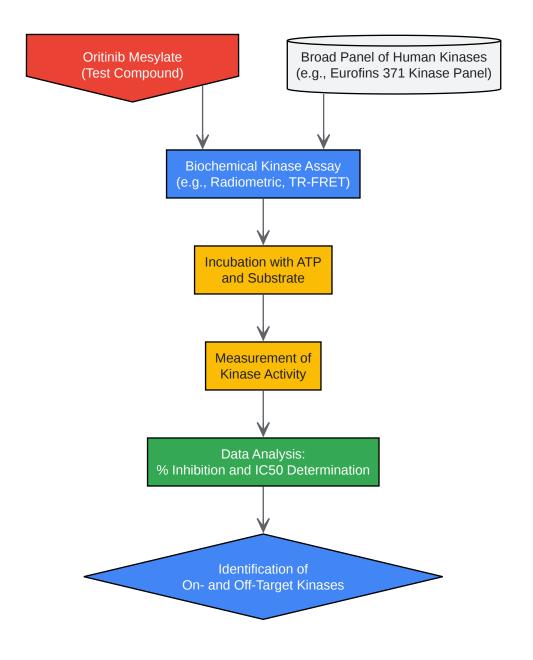
To visually represent the context of Oritinib's action and the methodology for determining its selectivity, the following diagrams are provided.



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Figure 1. Simplified EGFR Signaling Pathway and the Point of Inhibition by Oritinib Mesylate.





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Figure 2. General Experimental Workflow for Determining Kinase Selectivity Profile.

Experimental Protocols

The cross-reactivity data for **Oritinib mesylate** was primarily generated using a commercial biochemical kinase panel.[1] The following is a generalized protocol representative of such an assay.

Objective: To determine the inhibitory activity of **Oritinib mesylate** against a broad range of human protein kinases.



Materials:

- Oritinib mesylate (SH-1028)
- A panel of purified human kinases (e.g., Eurofins KinaseProfiler™ panel)
- Appropriate kinase-specific substrates
- Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or unlabeled depending on the detection method
- Assay buffer (typically containing Tris-HCl, MgCl₂, and other co-factors)
- 96- or 384-well assay plates
- Detection reagents (e.g., scintillation fluid, fluorescence-labeled antibodies)
- Plate reader (e.g., scintillation counter, fluorescence/luminescence reader)

Procedure:

- Compound Preparation: A stock solution of Oritinib mesylate is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
- Assay Reaction Setup: The kinase, its specific substrate, and the test compound (Oritinib mesylate) are combined in the wells of the assay plate containing the appropriate assay buffer.
- Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.
- Incubation: The reaction mixture is incubated for a defined period at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺ ions necessary for kinase activity).



- Detection of Kinase Activity: The level of substrate phosphorylation is quantified. The method of detection depends on the assay format:
 - Radiometric Assay: The radio-labeled phosphate from [y-³³P]ATP that is incorporated into the substrate is measured using a scintillation counter.
 - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a europium-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore-labeled streptavidin that binds to a biotinylated substrate.
 Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
 - Luminescence-based Assay: These assays measure the amount of ATP remaining in the well after the kinase reaction. Lower kinase activity results in more remaining ATP and a stronger luminescent signal.
- Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

This comprehensive approach allows for the systematic evaluation of a compound's potency and selectivity across the human kinome, providing valuable insights for drug development.

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